Yunnankadsurin B

説明

This compound has been reported in Kadsura ananosma, Kadsura coccinea, and other organisms with data available.

特性

分子式 |

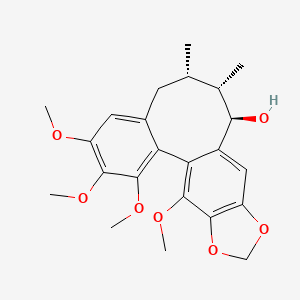

C23H28O7 |

|---|---|

分子量 |

416.5 g/mol |

IUPAC名 |

(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-15(25-3)20(26-4)22(27-5)17(13)18-14(19(24)12(11)2)9-16-21(23(18)28-6)30-10-29-16/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1 |

InChIキー |

YVMJUSKDPJGDHW-SYTFOFBDSA-N |

異性体SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@H]1C)O)OCO4)OC)OC)OC)OC |

正規SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)OC |

製品の起源 |

United States |

Foundational & Exploratory

The Isolation of Yunnankadsurin B from Schisandra chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Yunnankadsurin B, a dibenzocyclooctene-type lignan, from the stems of Schisandra chinensis. While this compound is a known constituent of this plant, detailed experimental protocols and quantitative data specifically for its isolation from S. chinensis are not extensively documented in publicly available literature. Therefore, this guide synthesizes established methodologies for the isolation of analogous lignans from Schisandra and the closely related Kadsura genera to present a robust, inferred protocol. This document outlines the necessary steps from extraction to purification and characterization, and includes a discussion of the general biological activities of related compounds.

Extraction of Crude Lignan Mixture

The initial step involves the extraction of a crude mixture of lignans from the dried and powdered stems of Schisandra chinensis. The choice of solvent and extraction method is critical for maximizing the yield of lignans while minimizing the co-extraction of undesirable compounds.

Experimental Protocol: Solvent Extraction

A widely employed and effective method for extracting lignans is solvent extraction using organic solvents of medium polarity.

Materials and Equipment:

-

Dried and powdered stems of Schisandra chinensis

-

95% Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Mechanical blender or grinder

-

Large glass vessel with a stirrer

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

The dried stems of Schisandra chinensis are pulverized into a coarse powder to increase the surface area for solvent penetration.

-

The powdered plant material is macerated in 95% ethanol or ethyl acetate at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is typically used.

-

The mixture is stirred continuously for 24-48 hours. This process is repeated 2-3 times to ensure exhaustive extraction.

-

The extracts are combined and filtered to remove solid plant debris.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation and Purification

The crude extract contains a complex mixture of compounds. Therefore, a multi-step chromatographic approach is necessary to isolate and purify this compound.

Experimental Protocol: Column Chromatography

Materials and Equipment:

-

Silica gel (100-200 mesh or 200-300 mesh)

-

Glass chromatography column

-

Solvent systems (e.g., petroleum ether-ethyl acetate gradients, chloroform-methanol gradients)

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

The crude extract is adsorbed onto a small amount of silica gel.

-

A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of increasing polarity, for example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Fractions enriched with lignans (as identified by TLC) can be further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

For final purification to obtain high-purity this compound, preparative HPLC is employed.

-

A C18 reversed-phase column is commonly used.

-

The mobile phase typically consists of a gradient of methanol-water or acetonitrile-water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is evaporated to yield the purified compound.

-

Structural Characterization

The identity and purity of the isolated this compound must be confirmed using spectroscopic methods.

Analytical Techniques

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry of this compound.

Table 1: Summary of Analytical Data for Lignan Characterization

| Analytical Technique | Purpose | Expected Information |

| HR-MS | Determination of molecular formula | Provides the exact mass and elemental composition. |

| ¹H NMR | Elucidation of proton environment | Shows the number of different types of protons, their chemical shifts, and coupling constants. |

| ¹³C NMR | Elucidation of carbon skeleton | Shows the number of different types of carbons and their chemical shifts. |

| 2D NMR (COSY) | H-H correlations | Identifies protons that are coupled to each other. |

| 2D NMR (HSQC) | C-H correlations | Identifies which protons are directly attached to which carbons. |

| 2D NMR (HMBC) | Long-range C-H correlations | Establishes connectivity between protons and carbons that are separated by two or three bonds. |

Quantitative Data

Table 2: Representative Quantitative Data for Lignan Isolation from Schisandra Species

| Parameter | Typical Range | Notes |

| Extraction Yield (Crude) | 5 - 15% (w/w) | Highly dependent on the solvent and extraction method used. |

| Final Yield (Purified Lignan) | 0.01 - 0.5% (w/w) | Based on the dry weight of the starting plant material. |

| Purity | > 98% | Achieved after preparative HPLC and/or recrystallization. |

Biological Activity and Signaling Pathways

The biological activities and specific signaling pathways modulated by this compound have not been extensively studied. However, lignans isolated from Schisandra and Kadsura species are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities. It is plausible that this compound shares some of these properties.

Many plant-derived lignans exert their effects by modulating key cellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, related lignans have been shown to interact with pathways such as:

-

NF-κB Signaling Pathway: A key regulator of inflammation. Inhibition of this pathway can lead to anti-inflammatory effects.

-

MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis. Modulation of this pathway can influence cancer cell growth.

-

Nrf2 Signaling Pathway: A critical pathway for cellular antioxidant response. Activation of Nrf2 can protect cells from oxidative stress.

Further research is required to determine the precise molecular targets and signaling cascades through which this compound exerts its biological effects.

Visualizations

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Potential Signaling Pathways Modulated by Lignans

Caption: Hypothesized signaling pathways potentially modulated by Schisandra lignans.

Yunnankadsurin B: A Technical Overview of a Bioactive Dibenzocyclooctene Lignan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnankadsurin B is a dibenzocyclooctene-type lignan, a class of natural products known for their diverse and potent biological activities. Isolated from species of the Kadsura genus, belonging to the Schisandraceae family, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of inflammation.[1] This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical properties, biological activity with quantitative data, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Characterization

This compound is characterized by its rigid and sterically congested dibenzocyclooctadiene skeleton. Its chemical identity has been established through spectroscopic methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₈O₇ | [1] |

| Molecular Weight | 416.46 g/mol | [1] |

| CAS Number | 51670-42-9 | [1] |

| Class | Dibenzocyclooctene-type Lignan | [1] |

| Initial Source | Kadsura spp. | [1][2] |

Biological Activity: Anti-inflammatory Effects

Recent studies have demonstrated the anti-inflammatory potential of this compound. Its activity has been quantified by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Parameter Measured | IC₅₀ (μM) | Source |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | Nitrite Concentration | 34.0 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's anti-inflammatory activity.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24 hours.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[3]

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 12 hours.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.[3][4][5][6]

-

Western Blot Analysis for NF-κB and PI3K/Akt Signaling Pathways

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. It allows for the analysis of protein expression levels and post-translational modifications, such as phosphorylation, which are crucial in signal transduction.

-

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65 for NF-κB pathway; Akt, mTOR for PI3K/Akt pathway) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8][9][10][11][12]

-

Visualizations

Signaling Pathways

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Caption: Potential modulatory effect of this compound on the PI3K/Akt signaling pathway.

Experimental Workflow

Caption: General experimental workflow for characterizing the anti-inflammatory activity of this compound.

Conclusion

This compound, a dibenzocyclooctene lignan from the Kadsura genus, demonstrates notable anti-inflammatory properties, evidenced by its ability to inhibit nitric oxide production in vitro. The data and protocols presented in this guide offer a foundational resource for further investigation into its mechanism of action and potential as a therapeutic lead. Future research should focus on elucidating its specific molecular targets within inflammatory signaling cascades, such as the NF-κB and PI3K/Akt pathways, and evaluating its efficacy in in vivo models of inflammation. Such studies will be crucial in unlocking the full therapeutic potential of this promising natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Elusive Structure of Yunnankadsurin B: A Case of Undisclosed Scientific Data

Researchers and drug development professionals seeking detailed information on the chemical structure elucidation of Yunnankadsurin B will find a notable absence of publicly available scientific literature. Despite inquiries into this specific compound and related chemical entities, foundational data including spectroscopic analyses and detailed experimental protocols for its isolation and characterization remain unpublished or inaccessible through standard scientific databases.

The initial investigation for "this compound" did not yield any specific scientific reports detailing its chemical structure, spectroscopic data (such as Nuclear Magnetic Resonance - NMR, Infrared - IR, or Mass Spectrometry - MS), or methods of synthesis. This suggests that "this compound" may be a very recently discovered compound with pending publications, a compound known by an alternative nomenclature, or potentially a misnomer.

Without access to the primary research articles that would contain the necessary quantitative data and experimental procedures, it is not possible to construct the detailed tables, protocols, and workflow diagrams as requested. The process of chemical structure elucidation is a systematic workflow that begins with the isolation and purification of the compound, followed by the application of various spectroscopic techniques to determine its atomic connectivity and stereochemistry.

Below is a generalized logical workflow that would typically be followed in the structural elucidation of a novel natural product like a hypothetical this compound.

Caption: Generalized workflow for the elucidation of a novel natural product.

This diagram illustrates the logical progression from raw plant material to the final confirmed chemical structure. Each step involves specific experimental protocols and generates quantitative data that is crucial for the subsequent stages of the elucidation process.

References

Spectroscopic and Structural Elucidation of Yunnankadsurin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Yunnankadsurin B, a dibenzocyclooctene-type lignan. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from the primary literature reporting its isolation and structural elucidation.

Core Spectroscopic Data

The structural identity of this compound was established through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| Data not available in search results |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | HR-MS Formula |

| ESI | Data not available in search results |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data, as reported in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker DRX-500 spectrometer. The sample was dissolved in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δH 7.26 and δC 77.0). Coupling constants (J) are reported in Hertz (Hz). The complete assignment of proton and carbon signals was achieved through the analysis of ¹H-¹H COSY, HSQC, and HMBC experiments.

Mass Spectrometry (MS)

High-resolution mass spectra (HR-MS) were obtained using an API QSTAR Pulsar i hybrid Q-TOF mass spectrometer with electrospray ionization (ESI).

Experimental and Analytical Workflow

The general workflow for the isolation and characterization of this compound is depicted in the following diagram. This process involves extraction from the plant source, followed by chromatographic separation and subsequent spectroscopic analysis for structural elucidation.

Caption: General workflow for the isolation and structural elucidation of this compound.

Logical Relationship of Spectroscopic Techniques

The structural determination of this compound relies on the complementary information provided by different spectroscopic techniques. The logical flow of data interpretation is illustrated below.

Caption: Interrelation of spectroscopic data for the structural determination of this compound.

The intricate biosynthetic pathways of dibenzocyclooctene lignans: A technical guide for researchers

Dibenzocyclooctene lignans, a prominent class of natural products, are renowned for their significant pharmacological activities, including anticancer and antiviral properties. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to these complex molecules, with a focus on the well-characterized podophyllotoxin and the medicinally important schisandrin-type lignans. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic steps, presents quantitative data, outlines key experimental protocols, and visualizes the intricate molecular journeys.

Core Biosynthetic Pathways

The biosynthesis of dibenzocyclooctene lignans originates from the general phenylpropanoid pathway, which provides the essential C6-C3 monolignol precursors. From this common starting point, the pathways diverge to create a rich diversity of lignan scaffolds.

The Podophyllotoxin Pathway

The biosynthesis of podophyllotoxin, the precursor to the chemotherapy drugs etoposide and teniposide, is a well-studied pathway that proceeds through a series of stereospecific reactions. The journey begins with the oxidative coupling of two coniferyl alcohol molecules.

The key steps are:

-

Oxidative Coupling: A laccase or peroxidase enzyme generates coniferyl alcohol radicals. A dirigent protein (DIR) then guides the stereoselective coupling of these radicals to form (+)-pinoresinol.[1][2]

-

Sequential Reductions: Pinoresinol-lariciresinol reductase (PLR), an NADPH-dependent enzyme, catalyzes the two-step reduction of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol.[1][3]

-

Dehydrogenation and Cyclization: (-)-Secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SIRD), an NAD⁺-dependent enzyme, to form (-)-matairesinol.[4][5][6]

-

Methylenedioxy Bridge Formation: A series of cytochrome P450 enzymes (CYPs), including CYP719A23, and O-methyltransferases (OMTs) are involved in the subsequent transformations, including the formation of the characteristic methylenedioxy bridge, leading to intermediates like pluviatolide and yatein.[7]

-

Aryltetralin Scaffold Formation: A 2-oxoglutarate-dependent dioxygenase (2-ODD) is responsible for closing the core cyclohexane ring, a critical step in forming the aryltetralin scaffold of deoxypodophyllotoxin.[7]

-

Final Hydroxylations: Further hydroxylations, catalyzed by other CYPs such as CYP71BE54 and CYP82D61, complete the synthesis of podophyllotoxin.[7]

The Schisandra Lignans (Schisandrin-type) Pathway

Dibenzocyclooctene lignans found in Schisandra species, such as schisandrin, follow a distinct biosynthetic route that utilizes isoeugenol as a key precursor, diverging from the coniferyl alcohol-centric pathway of podophyllotoxin.[8][9]

The proposed key steps include:

-

Isoeugenol Formation: Coniferyl alcohol is converted to isoeugenol.

-

Dimerization: Two molecules of isoeugenol undergo oxidative coupling to form dibenzylbutane lignans like dihydroguaiaretic acid. This step is likely mediated by laccases and dirigent proteins.

-

Hydroxylation and Methylation: A series of hydroxylation and methylation reactions, catalyzed by cytochrome P450s and O-methyltransferases, leads to the formation of the key intermediate, pregomisin.[4]

-

Oxidative C-C Coupling (Cyclization): The final and defining step is the intramolecular oxidative C-C bond formation that creates the characteristic eight-membered dibenzocyclooctene ring. Recent studies suggest that specific cytochrome P450 enzymes, such as CYP719G1b in Schisandra chinensis, catalyze this crucial cyclization of pregomisin to form the core scaffold of schisandrin-type lignans.[10]

Quantitative Data

The efficiency of biosynthetic pathways is determined by the kinetic properties of the involved enzymes and the accumulation of intermediates. The following tables summarize available quantitative data for key enzymes and metabolite yields.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (units) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PLR (Isoform 1) | Forsythia intermedia | (+)-Pinoresinol | 1.5 | - | - | - | [1][11] |

| PLR (Isoform 1) | Forsythia intermedia | (+)-Lariciresinol | 0.8 | - | - | - | [1][11] |

| SIRD | Podophyllum peltatum | (-)-Secoisolariciresinol | 5.8 | - | 1.9 | 3.3 x 105 | [4] |

| SIRD | Forsythia intermedia | (-)-Secoisolariciresinol | 2.5 | - | 0.43 | 1.7 x 105 | [6] |

| UGT71A9 | Sesamum indicum | (+)-Sesaminol | 13 | 0.17 pkat/µg | - | - | [12] |

| CYP81Q1 | Sesamum indicum | (+)-Pinoresinol | 1.7 | 1.1 pkat/pmol | - | - | [13] |

Note: Kinetic data can vary significantly based on assay conditions and protein preparation. The values presented are for comparative purposes.

Table 2: In Planta/Heterologous System Product Yields

| Product | Host System | Precursor | Yield | Reference |

| (-)-4'-Desmethylepipodophyllotoxin | Nicotiana benthamiana | (+)-Pinoresinol | 10.3 ng/mg dry weight | [7][12] |

| (-)-Deoxypodophyllotoxin | Nicotiana benthamiana | (+)-Pinoresinol | ~90 ng/mg dry weight | [7][12] |

| Podophyllotoxin | Podophyllum hexandrum rhizomes | - | 0.59% - 2.51% dry weight | [14] |

| Schisandrin | Schisandra chinensis fruit | - | 0.6 - 1.2 mg/g dry weight | - |

| Gomisin J | Schisandra sphenanthera roots | - | ~0.4 mg/g fresh weight | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of dibenzocyclooctene lignan biosynthesis.

Heterologous Expression and Purification of a His-tagged Reductase (e.g., PLR, SIRD) in E. coli

This protocol describes the expression and purification of a recombinant reductase for subsequent in vitro characterization.

-

Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged gene of interest (e.g., PLR). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.[15][16]

-

Starter Culture: Inoculate 10 mL of LB medium containing the selective antibiotic with a single colony. Grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the 10 mL starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C. Add IPTG to a final concentration of 0.1-0.5 mM to induce protein expression. Continue to incubate overnight (16-20 hours) at the lower temperature with shaking.

-

Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

-

Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail and lysozyme (1 mg/mL). Incubate on ice for 30 minutes. Sonicate the suspension on ice to lyse the cells completely.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

IMAC Purification: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified supernatant onto the column. Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution: Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

-

Desalting/Buffer Exchange: Pool the fractions containing the pure protein. Remove imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Quantification and Storage: Determine the protein concentration using a Bradford or BCA assay. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro Enzyme Assay for Secoisolariciresinol Dehydrogenase (SIRD)

This spectrophotometric assay measures the activity of SIRD by monitoring the production of its cofactor, NADH.

-

Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube or a 96-well plate, prepare a master mix for the desired number of reactions. For a single 200 µL reaction, combine:

-

100 mM Tris-HCl buffer (pH 8.8-9.0)

-

2 mM NAD⁺

-

Purified SIRD enzyme (1-5 µg)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Start the reaction by adding (-)-secoisolariciresinol (dissolved in DMSO or methanol) to a final concentration of 100-500 µM. The final concentration of the organic solvent should not exceed 1-2% (v/v).

-

Monitoring the Reaction: Immediately transfer the reaction to a spectrophotometer or plate reader. Monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time (e.g., every 30 seconds for 10-20 minutes) at 30°C.

-

Calculation of Activity: Determine the initial linear rate of the reaction (ΔAbs340/min). Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of NADH per minute under the specified conditions.

-

Controls: Run parallel reactions without the enzyme (substrate blank) and without the substrate (enzyme blank) to correct for any non-enzymatic reduction of NAD⁺ or background absorbance changes.[17][18][19]

Lignan Extraction from Plant Material and LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and quantification of dibenzocyclooctene lignans from plant tissues.

-

Sample Preparation: Harvest fresh plant tissue (e.g., leaves, roots, rhizomes) and immediately freeze in liquid nitrogen. Lyophilize (freeze-dry) the tissue to a constant weight and then grind into a fine powder.

-

Extraction:

-

Clarification: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject 5-10 µL of the filtered extract onto a C18 reverse-phase HPLC column. Elute the lignans using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source, typically in positive or negative ion mode.

-

Quantification: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Develop an MRM method using authentic standards for each target lignan to determine the specific precursor ion → product ion transitions and optimize collision energies. Create a calibration curve using serial dilutions of the standards to quantify the lignans in the plant extracts.[7][9][10]

-

Logical Relationships: Evolutionary Divergence of Lignan Pathways

The biosynthesis of different classes of lignans, while originating from the same core phenylpropanoid pathway, represents a fascinating example of evolutionary divergence. The enzymes involved, particularly reductases and CYPs, have evolved distinct substrate specificities and catalytic functions, leading to the vast structural diversity observed in nature. This divergence allows plants to produce specific compounds for defense or developmental roles. The relationship between the podophyllotoxin and schisandrin pathways highlights how different plant lineages have evolved unique enzymatic toolkits to modify a common precursor theme into structurally and functionally distinct molecules.

References

- 1. (+)-Pinoresinol/(+)-lariciresinol reductase from Forsythia intermedia. Protein purification, cDNA cloning, heterologous expression and comparison to isoflavone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Secoisolariciresinol dehydrogenase: mode of catalysis and stereospecificity of hydride transfer in Podophyllum peltatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EC 1.1.1.331 [iubmb.qmul.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. Sequential glucosylation of a furofuran lignan, (+)-sesaminol, by Sesamum indicum UGT71A9 and UGT94D1 glucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transgenic Forsythia plants expressing sesame cytochrome P450 produce beneficial lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. E. coli protein expression and purification [protocols.io]

- 16. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 17. med.unc.edu [med.unc.edu]

- 18. Crystal structures of apo-form and binary/ternary complexes of Podophyllum secoisolariciresinol dehydrogenase, an enzyme involved in formation of health-protecting and plant defense lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Yunnankadsurin B: A Technical Guide to its Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunnankadsurin B is a bioactive dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, notably Kadsura ananosma. Lignans from this genus have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed experimental protocols for its isolation and quantification, and insights into its potential biological signaling pathways. The information is presented to support further research and development of this promising natural product.

Natural Occurrence of this compound

This compound has been identified as a constituent of the plant genus Kadsura, which belongs to the Schisandraceae family. These plants are predominantly found in East and Southeast Asia. The primary documented source of this compound is Kadsura ananosma. While the presence of this compound in this species is confirmed, specific quantitative data regarding its concentration in various plant parts remains limited in publicly available literature.

Table 1: Natural Occurrence of this compound

| Plant Species | Plant Part | Concentration/Yield | Reference |

| Kadsura ananosma | Stems, Seeds | Data not available in searched literature. | [1][2][3] |

Note: Extensive literature searches did not yield specific quantitative data for the concentration or yield of this compound from its natural sources. The table reflects the identified plant source.

Experimental Protocols

While a specific, detailed protocol for the isolation and quantification of this compound is not explicitly available, a general and representative methodology can be compiled from studies on the isolation of dibenzocyclooctadiene lignans from Kadsura species.[4][5]

Isolation and Purification of Dibenzocyclooctadiene Lignans

This protocol is a representative example for the isolation of lignans from Kadsura plant material.

1. Plant Material Collection and Preparation:

- Collect fresh plant material (e.g., stems or seeds) of Kadsura ananosma.

- Air-dry the plant material at room temperature and then pulverize it into a fine powder.

2. Extraction:

- Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for an extended period (e.g., 3 x 7 days).

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

- Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

3. Chromatographic Separation:

- Subject the ethyl acetate fraction, which is typically rich in lignans, to column chromatography on a silica gel column.

- Elute the column with a gradient of solvents, commonly a mixture of chloroform (CHCl₃) and methanol (MeOH) of increasing polarity (e.g., 100:0 to 0:100 v/v).

- Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

- Pool fractions with similar TLC profiles.

4. Further Purification:

- Subject the combined fractions containing the target lignans to further purification steps. This may involve repeated column chromatography on silica gel, Sephadex LH-20 (eluting with MeOH), or preparative high-performance liquid chromatography (HPLC).

- For preparative HPLC, a reversed-phase C18 column is often used with a mobile phase consisting of a gradient of acetonitrile (ACN) and water.

5. Structure Elucidation:

- The structure of the isolated pure compound (this compound) is typically elucidated using spectroscopic methods, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.[4]

"Plant Material" [shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Extraction" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Partitioning" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Column Chromatography" [fillcolor="#FBBC05", fontcolor="#202124"];

"Preparative HPLC" [fillcolor="#FBBC05", fontcolor="#202124"];

"Pure this compound" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Structure Elucidation" [shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Plant Material" -> "Extraction" [label="95% EtOH"];

"Extraction" -> "Partitioning" [label="Petroleum Ether, EtOAc, n-BuOH"];

"Partitioning" -> "Column Chromatography" [label="EtOAc Fraction"];

"Column Chromatography" -> "Preparative HPLC" [label="Crude Fractions"];

"Preparative HPLC" -> "Pure this compound";

"Pure this compound" -> "Structure Elucidation" [label="MS, NMR"];

}

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts. The following provides a general framework for developing such a method.[6][7][8][9]

1. Instrumentation:

- An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or PDA detector).

2. Chromatographic Conditions (to be optimized):

- Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient elution is typically used. For example, a mixture of (A) water with 0.1% formic acid and (B) acetonitrile. The gradient can be programmed from a low to a high concentration of acetonitrile over a set time.

- Flow Rate: Typically 1.0 mL/min.

- Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.

- Detection: UV detection at a wavelength where dibenzocyclooctadiene lignans show maximum absorbance, often in the range of 220-280 nm.[6]

- Injection Volume: Typically 10-20 µL.

3. Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

- Sample Solution: Extract the plant material as described previously and dissolve a known amount of the dried extract in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

4. Calibration and Quantification:

- Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

- Inject the sample solution and determine the peak area corresponding to this compound.

- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Biological Signaling Pathways

While specific signaling pathways for this compound have not been extensively reported, research on other dibenzocyclooctadiene lignans from Kadsura species provides valuable insights. Lignans from Kadsura coccinea have been shown to alleviate acetaminophen-induced hepatotoxicity by inhibiting oxidative stress and activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators like certain lignans, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes.

References

- 1. Compounds from Kadsura ananosma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Characterisation and identification of isomeric dibenzocyclooctadiene lignans from Schisandra Chinensis by high-performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Yunnankadsurin B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly accessible, peer-reviewed data on the comprehensive biological screening of Yunnankadsurin B is limited. This guide, therefore, presents a standardized framework for the preliminary biological evaluation of a novel natural product like this compound, outlining common experimental protocols and data presentation formats. The quantitative data herein is illustrative and should not be considered factual for this compound.

Introduction to this compound

This compound is a lignan isolated from Kadsura ananosma. Lignans are a class of polyphenols known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. A preliminary biological screening is essential to identify and characterize the potential therapeutic properties of this compound. This process typically involves a battery of in vitro assays to assess its cytotoxic, antimicrobial, and anti-inflammatory potential.

Proposed Workflow for Preliminary Biological Screening

The initial screening of a novel compound like this compound follows a logical progression from general cytotoxicity to more specific activity assays. This workflow ensures that the compound's safety profile is considered before proceeding to more complex and resource-intensive investigations.

An In-depth Technical Guide to Yunnankadsurin B: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnankadsurin B is a bioactive dibenzocyclooctene-type lignan, a class of natural products known for their diverse pharmacological activities. Isolated from plants of the Kadsura genus, traditionally used in herbal medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an in-depth look at its biological activities and underlying mechanisms of action.

Physicochemical Properties

This compound is characterized by the molecular formula C23H28O7 and a molecular weight of approximately 416.46 g/mol .[1][2] While a specific melting point has not been definitively reported in the available literature, its dibenzocyclooctene lignan structure suggests it is a crystalline solid at room temperature. The solubility of this compound has not been extensively quantified in a wide range of solvents, but based on its chemical structure, it is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate, with limited solubility in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H28O7 | [1][2] |

| Molecular Weight | ~416.46 g/mol | [1][2] |

| CAS Number | 51670-42-9 | [2] |

| Type | Dibenzocyclooctene-type Lignan | [2] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. The following sections describe the expected spectral data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, methoxy groups, methyl groups, and protons on the cyclooctadiene ring. The chemical shifts and coupling constants of these protons provide valuable information about the molecule's connectivity and stereochemistry.

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the 23 carbon atoms in the molecule, including those in the aromatic rings, methoxy groups, methyl groups, and the cyclooctadiene core. The chemical shifts are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretching: Signals in the 2850-3000 cm⁻¹ range for aliphatic and aromatic C-H bonds.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether and hydroxyl functionalities.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 417.18. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the structure by showing characteristic losses of methyl and methoxy groups.

Experimental Protocols

Isolation and Purification of this compound from Kadsura heteroclita

The following is a generalized experimental workflow for the isolation and purification of this compound, based on common phytochemical procedures.

Methodology:

-

Extraction: Dried and powdered stems of Kadsura heteroclita are macerated with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which is expected to contain the lignans, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

-

Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to yield the pure compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.

Anti-Inflammatory and Antitumor Activity: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory and antitumor effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell proliferation, and survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

This compound is thought to interfere with this pathway by inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes. This mechanism effectively dampens the inflammatory response and can induce apoptosis in cancer cells that rely on NF-κB signaling for their survival.

Anti-HIV Activity

This compound has also been reported to possess anti-HIV activity. The likely mechanism of action is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. By binding to and inhibiting RT, this compound can prevent the conversion of the viral RNA genome into DNA, thus halting the viral life cycle.

Conclusion

This compound is a promising natural product with significant therapeutic potential. Its ability to modulate key signaling pathways, such as the NF-κB pathway, makes it an attractive candidate for the development of novel anti-inflammatory and anticancer agents. Furthermore, its anti-HIV activity warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the need for further studies to fully elucidate its pharmacological profile and to explore its clinical applications. The detailed protocols and compiled data herein serve as a valuable resource for future research in this area.

References

Solubility of Yunnankadsurin B: A Technical Guide to Determination and Analysis

Disclaimer: As of November 2025, a comprehensive search of scientific literature did not yield specific quantitative solubility data for Yunnankadsurin B in various solvents. This guide, therefore, provides a framework of the experimental protocols and analytical methodologies that are industry-standard for determining the solubility of natural products like this compound. The information presented here is intended to enable researchers, scientists, and drug development professionals to design and execute their own solubility studies for this compound.

Introduction to Solubility Studies in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. For natural products such as this compound, a lignan isolated from Kadsura coccinea, understanding its solubility profile is a fundamental step in preclinical development.[1] Poor aqueous solubility can lead to low absorption and erratic bioavailability, necessitating formulation strategies to enhance dissolution. This guide outlines the standard procedures for determining the equilibrium solubility of a compound and the analytical methods for its quantification.

Experimental Protocol for Equilibrium Solubility Determination: The Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This technique measures the concentration of a solute in a saturated solution at a specific temperature.

2.1. Materials and Equipment

-

This compound (solid form)

-

A selection of solvents of varying polarities (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate, hexane)

-

Scintillation vials or flasks with screw caps

-

A temperature-controlled orbital shaker or incubator

-

A centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate method for quantifying the concentration of a solute in a solution.

-

Method Development:

-

A reverse-phase HPLC method is typically suitable for lignans. A C18 column is a common choice.

-

The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.

-

The flow rate and column temperature should be optimized to achieve good peak shape and separation.

-

The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.

-

-

Sample Analysis:

-

Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table to facilitate comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Quantification |

| e.g., Water | e.g., 25 | e.g., HPLC-UV | |

| e.g., Ethanol | e.g., 25 | e.g., HPLC-UV | |

| e.g., DMSO | e.g., 25 | e.g., HPLC-UV | |

| e.g., Acetonitrile | e.g., 25 | e.g., HPLC-UV | |

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC-UV | |

| e.g., Hexane | e.g., 25 | e.g., HPLC-UV |

Visualizations

4.1. Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

4.2. Relationship Between Solvent Polarity and Solubility

Caption: "Like Dissolves Like" principle for solubility.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Yunnankadsurin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnankadsurin B is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, which are utilized in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders. Lignans from this genus, including this compound and its analogs, have demonstrated a range of biological activities, such as anti-HIV, anti-inflammatory, and cytotoxic effects, making them promising candidates for natural product-based drug discovery and development.

This document provides a detailed protocol for the extraction, fractionation, and purification of this compound and related lignans from Kadsura plant material. The methodology is based on established phytochemical isolation techniques for this class of compounds, involving solvent extraction, liquid-liquid partitioning, and multiple stages of column chromatography.

Data Presentation

The following tables summarize the quantitative data from a representative isolation process of lignans from Kadsura species. The data is adapted from a similar study on the isolation of lignans from Kadsura angustifolia and serves as a typical example of expected yields through the purification process.

Table 1: Extraction and Fractionation Yields

| Step | Description | Starting Material (kg) | Yield (g) | Yield (%) |

| 1 | Air-dried, powdered stems of Kadsura | 15.0 | - | - |

| 2 | 95% Ethanol Extraction | 15.0 | 980 | 6.53 |

| 3 | Ethyl Acetate (EtOAc) Fraction | - | 380 | 38.8 (of crude extract) |

Table 2: Column Chromatography Fractionation of EtOAc Extract

| Fraction | Eluent System (CHCl₃-Me₂CO) | Weight (g) |

| Fr. 1 | 1:0 | 23.0 |

| Fr. 2 | 50:1 | 25.0 |

| Fr. 3 | 20:1 | 38.0 |

| Fr. 4 | 10:1 | 115.0 |

| Fr. 5 | 5:1 | 82.0 |

| Fr. 6 | 2:1 | 45.0 |

| Fr. 7 | 1:1 | 30.0 |

| Fr. 8 | 0:1 | 15.0 |

Table 3: Final Yield of a Representative Purified Lignan (Binankadsurin A)

| Compound | Starting Plant Material (kg) | Final Yield (mg) | Overall Yield (%) |

| Binankadsurin A | 15.0 | 45.0 | 0.0003 |

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and purification.

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from Kadsura plant material.

Plant Material Preparation and Extraction

-

Preparation : Collect the stems of the Kadsura plant. Air-dry the material in a shaded, well-ventilated area until brittle.

-

Grinding : Powder the dried stems using a mechanical grinder to a coarse powder (approximately 20-40 mesh).

-

Extraction :

-

Macerate 15 kg of the powdered plant material in 95% ethanol at room temperature. Use a solid-to-liquid ratio of approximately 1:5 (w/v).

-

Allow the mixture to stand for 24 hours with occasional stirring.

-

Filter the mixture and collect the ethanol extract.

-

Repeat the extraction process two more times on the plant residue to ensure exhaustive extraction.

-

Combine the ethanol extracts from all three repetitions.

-

-

Concentration : Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract (approximately 980 g).

Solvent Partitioning (Fractionation)

-

Suspension : Suspend the crude ethanol extract (980 g) in 2 liters of distilled water.

-

Liquid-Liquid Partitioning :

-

Transfer the aqueous suspension to a large separatory funnel.

-

Add an equal volume of ethyl acetate (EtOAc) and shake vigorously for 5-10 minutes.

-

Allow the layers to separate and collect the upper EtOAc layer.

-

Repeat the partitioning process with fresh EtOAc three times.

-

-

Concentration : Combine all EtOAc fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction (approximately 380 g).

Silica Gel Column Chromatography

-

Column Packing : Prepare a silica gel (200-300 mesh) column using a suitable solvent such as chloroform (CHCl₃).

-

Sample Loading : Adsorb the EtOAc fraction (380 g) onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution : Elute the column using a stepwise gradient of chloroform-acetone (CHCl₃-Me₂CO) mixtures with increasing polarity (e.g., 1:0, 50:1, 20:1, 10:1, 5:1, 2:1, 1:1, and 0:1).

-

Fraction Collection : Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles to yield major fractions (e.g., Fr. 1-8).

Purification of Target Compounds

The fractions obtained from the initial silica gel column are complex mixtures and require further purification steps. The specific protocol will vary depending on the target fraction. The following is a representative procedure for a fraction rich in dibenzocyclooctadiene lignans.

-

Sephadex LH-20 Chromatography :

-

Dissolve the fraction (e.g., Fr. 4, 115 g) in a minimal amount of methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol to remove pigments and polymeric materials. This step separates compounds based on molecular size.

-

-

Reversed-Phase (ODS) Chromatography :

-

Subject the sub-fractions from the Sephadex column to Open Column Chromatography on a reversed-phase (ODS) silica gel.

-

Elute with a gradient of methanol-water (e.g., 50:50 to 100:0) to separate compounds based on polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Perform final purification on the most promising sub-fractions using a preparative HPLC system equipped with a C18 column.

-

Use an isocratic or gradient mobile phase of acetonitrile-water or methanol-water to isolate the pure this compound. Monitor the elution at a suitable UV wavelength (e.g., 220 nm or 254 nm).

-

Collect the peak corresponding to this compound and remove the solvent under vacuum to obtain the purified compound.

-

Signaling Pathway Diagram (Hypothetical)

While the specific signaling pathway for this compound is a subject of ongoing research, many lignans from Kadsura species are known to exhibit anti-inflammatory and anti-cancer activities, often involving the NF-κB pathway. The following diagram illustrates a hypothetical mechanism of action.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Application Notes and Protocols: Total Synthesis of Yunnankadsurin B

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature search, it has been determined that a specific, detailed total synthesis of Yunnankadsurin B has not been published in peer-reviewed scientific journals. While the compound is a known natural product and has been characterized and studied for its biological activities, a complete synthetic route detailing the experimental protocols, quantitative data, and reaction schemes is not publicly available at this time.

This compound is a lignan found in plants of the Kadsura genus. Research has identified its presence in these plants and explored some of its biological properties, including its inhibitory effects on Staphylococcus aureus.

Given the absence of a published total synthesis for this compound, this document will instead provide a general overview of synthetic strategies commonly employed for structurally related lignans. This information is intended to serve as a foundational guide for researchers interested in developing a potential synthetic route to this compound.

General Strategies for the Synthesis of Dibenzocyclooctadiene Lignans

The core structure of this compound belongs to the dibenzocyclooctadiene class of lignans. The synthesis of this class of molecules typically involves several key strategic steps. Below is a conceptual workflow that outlines a plausible, though not yet executed, approach for the synthesis of this compound or its analogues.

Conceptual Synthetic Workflow

Figure 1. A conceptual workflow illustrating a potential retrosynthetic analysis and forward synthesis for a dibenzocyclooctadiene lignan like this compound.

Key Experimental Protocols for Lignan Synthesis (General Examples)

The following protocols are generalized examples of reactions commonly used in the synthesis of lignan scaffolds. These are not specific to this compound but represent methodologies that would likely be relevant to its synthesis.

Oxidative Biaryl Coupling

A crucial step in the synthesis of dibenzocyclooctadiene lignans is the formation of the biaryl bond. This is often achieved through an intramolecular oxidative coupling of a precursor with two appropriately positioned aromatic rings.

Example Protocol: Vanadium-Catalyzed Oxidative Coupling

-

Preparation of the Substrate: A solution of the diaryl precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagent: A solution of a vanadium (V) reagent, such as VOF3 or VOCl3, (typically 1.1 to 2.0 eq) in the same solvent is added dropwise to the substrate solution at a controlled temperature (e.g., -78 °C to 0 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Formation of the Cyclooctadiene Ring

Once the biaryl bond is established, the eight-membered ring is typically formed. Various cyclization strategies can be employed depending on the specific functionalities present in the molecule.

Example Protocol: Dieckmann Condensation

-

Preparation of the Diester: The biaryl diester precursor (1.0 eq) is dissolved in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere.

-

Addition of Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), (typically 2.0 to 3.0 eq) is added portionwise to the solution at room temperature or elevated temperature.

-

Reaction and Monitoring: The reaction mixture is stirred until the starting material is consumed, as monitored by TLC.

-

Workup: The reaction is carefully quenched by the addition of a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride. The mixture is then partitioned between water and an organic solvent.

-

Purification: The organic layer is separated, washed, dried, and concentrated. The resulting β-keto ester is often used in the next step without extensive purification or can be purified by chromatography.

Quantitative Data from Analogous Lignan Syntheses

While specific data for this compound is unavailable, the following table presents typical yield ranges for key transformations in the synthesis of other dibenzocyclooctadiene lignans, which can serve as a benchmark for a potential synthesis of this compound.

| Reaction Step | Reagents and Conditions | Typical Yield Range (%) |

| Intermolecular Coupling | Suzuki or Stille coupling | 70-95 |

| Intramolecular Oxidative Biaryl Coupling | VOF3, CH2Cl2, -78 °C to rt | 40-75 |

| Cyclooctadiene Ring Formation (e.g., Dieckmann) | NaH, Toluene, reflux | 50-80 |

| Reduction of Ketone | NaBH4, MeOH | 85-98 |

| Methylation/Functional Group Interconversion | MeI, K2CO3, Acetone | 80-95 |

Signaling Pathways and Logical Relationships

The development of a total synthesis strategy involves a logical progression from a complex target molecule to simpler, commercially available starting materials. This process, known as retrosynthesis, is a cornerstone of synthetic organic chemistry.

Figure 2. A simplified retrosynthetic logic diagram for a generic dibenzocyclooctadiene lignan.

Conclusion

While a detailed protocol for the total synthesis of this compound is not currently available in the scientific literature, the established methodologies for the synthesis of related dibenzocyclooctadiene lignans provide a strong foundation for the development of a viable synthetic route. Researchers aiming to synthesize this compound would likely employ strategies involving a key intramolecular biaryl coupling to construct the core structure, followed by appropriate functional group manipulations to complete the synthesis. The provided general protocols and conceptual workflows are intended to guide these future research efforts. Further investigation into the synthesis of closely related natural products, such as Kadsurin A or other schisandra lignans, is recommended for more specific procedural insights.

Application Notes and Protocols for the Quantification of Yunnankadsurin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnankadsurin B is a bioactive lignan isolated from plants of the Kadsura genus, which has garnered interest for its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for phytochemical analysis, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the quantification of this compound are HPLC, often used for analysis of plant materials and formulations, and LC-MS/MS, which is preferred for its high sensitivity and selectivity in complex biological matrices such as plasma and tissue homogenates.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of this compound in less complex samples. Detection is typically performed using an ultraviolet (UV) detector.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the method of choice for bioanalytical applications where low concentrations of the analyte are expected. This technique involves chromatographic separation followed by mass spectrometric detection, which provides structural information and allows for quantification with high precision.

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC

This protocol outlines a method for the determination of this compound content in dried plant material from Kadsura species.

1. Sample Preparation: Extraction

-

1.1. Grind the dried plant material to a fine powder (40-60 mesh).

-

1.2. Accurately weigh 1.0 g of the powdered sample into a conical flask.

-

1.3. Add 50 mL of methanol.

-

1.4. Perform ultrasonication for 30 minutes at room temperature.

-

1.5. Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.

2. HPLC Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water in a gradient elution |

| Gradient Program | 0-20 min, 30-60% Acetonitrile; 20-30 min, 60-90% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

3. Calibration Curve

-

Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol provides a highly sensitive method for the quantification of this compound in rat plasma, suitable for pharmacokinetic studies. A similar lignan, Schisandrin B, is often used as an internal standard in pharmacokinetic studies of lignans[1].

1. Sample Preparation: Protein Precipitation

-

1.1. To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution (e.g., Schisandrin B, 100 ng/mL in methanol).

-

1.2. Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

1.3. Vortex the mixture for 1 minute.

-

1.4. Centrifuge at 13,000 rpm for 10 minutes.

-

1.5. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

1.6. Reconstitute the residue in 100 µL of the mobile phase.

-

1.7. Centrifuge at 13,000 rpm for 5 minutes and inject 5 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

| Parameter | Condition |

| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |